4-(3,4-Difluorophenoxy)benzaldehyde
Overview
Description
“4-(3,4-Difluorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8F2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole . Another synthesis route involves the preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals and intermediates .Molecular Structure Analysis
The molecular structure of “4-(3,4-Difluorophenoxy)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a difluorophenoxy group .Scientific Research Applications
Antibiotic Evaluation
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzaldehyde and its analogues have been used in the design, synthesis, and evaluation of novel antibiotic compounds . These compounds have been tested for their antimicrobial properties in vitro .
- Methods of Application : Various substituted acetophenones, propiophenones, and 4-(Diphenylamino) benzaldehyde were combined using the Aldol condensation reaction to obtain novel triphenylamine chalcones . The antimicrobial properties of these compounds were then investigated in vitro .
- Results : All synthesized compounds showed marked antimicrobial activity against the tested microorganisms . The minimum inhibitory concentration (MIC) results revealed that some of the synthesized compounds inhibit Aspergillus niger growth at 12.5 µg/ml . All the synthesized compounds showed minimum bactericidal concentration and minimum fungicidal concentration (MBC/MFC) effect against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans, and Aspergillus niger at 50 µg/ml .
Antibiotic Modulator
- Scientific Field : Biological Chemistry
- Application Summary : Benzaldehyde has been evaluated as an antibiotic modulator . It has been tested for its ability to modulate the effects of quinolone antibiotics .
- Methods of Application : The broth microdilution tests determined the minimum inhibitory concentration (MIC) of benzaldehyde alone and in association with antibiotics and ethidium bromide (EtBr) . Toxicity against Drosophila melanogaster was determined by fumigation tests that measured lethality and damage to the locomotor system .
Synthesis of Novel Benzaldehyde Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole .
- Methods of Application : The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1 H NMR, and 13 C NMR spectroscopy .
- Results : The results showed that the structures of the target product were consistent with initial predictions .
Synthesis of Novel Benzaldehyde Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole .
- Methods of Application : The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1 H NMR, and 13 C NMR spectroscopy .
- Results : The results showed that the structures of the target product were consistent with initial predictions .
Safety And Hazards
Future Directions
The future directions for “4-(3,4-Difluorophenoxy)benzaldehyde” could involve further exploration of its potential applications in various fields. For instance, its use as an intermediate in the synthesis of other compounds could be explored further . Additionally, its potential biological activity could be investigated in more depth .
properties
IUPAC Name |
4-(3,4-difluorophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYWAQAFWQZGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442128 | |
Record name | 4-(3,4-difluorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenoxy)benzaldehyde | |
CAS RN |
486449-90-5 | |
Record name | 4-(3,4-difluorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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